molecular formula C18H24OSi B1442983 {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol CAS No. 947515-76-6

{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol

Cat. No. B1442983
CAS RN: 947515-76-6
M. Wt: 284.5 g/mol
InChI Key: SZEWDPYNFNJUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol” is a chemical compound with the CAS Number: 947515-76-6. It has a molecular weight of 284.47 and its IUPAC name is {2- [mesityl (dimethyl)silyl]phenyl}methanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H24OSi/c1-13-10-14 (2)18 (15 (3)11-13)20 (4,5)17-9-7-6-8-16 (17)12-19/h6-11,19H,12H2,1-5H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight of the compound is 284.47 .

Scientific Research Applications

Reactions with Alcohols and Ethers

Research by Lollmahomed, Harrington, and Leigh (2006) focused on reactions of simple germylene derivatives with alcohols like methanol, suggesting relevance in studying Lewis acid-base complexes. These reactions can provide insights into the stabilization and kinetic behaviors of related compounds (Lollmahomed, Harrington, & Leigh, 2006).

Solvolysis in Hydroxylic Solvents

Anderson and Webster (1968) investigated the solvolysis of silicon substituted 2-silylpyridines by alcohols like methanol, which can offer an understanding of the reactivity and solvolysis mechanisms in silicon-based compounds (Anderson & Webster, 1968).

Photodehalogenation Studies

Manet et al. (2006) explored the photochemistry of certain chlorophenols in methanol, highlighting the potential for synthetically useful reactions involving phenyl cations and methanol in the presence of silicon-based compounds (Manet et al., 2006).

Dimerization Reactions

Schmohl et al. (1998) studied the dimerization of transient silenes, which were synthesized through reactions involving methanol. This research is relevant for understanding regiospecificity in dimerization processes involving silicon compounds (Schmohl et al., 1998).

Thermodynamic Parameters in Reactions

Samuilov et al. (2008) calculated thermodynamic parameters of reactions of phenyl isocyanate with methanol, providing insights into the influence of methanol in chemical transformations involving complex organosilicon compounds (Samuilov et al., 2008).

Silicon-Related Catalytic Oxidation

Li and Liu (2004) researched the catalytic oxidation of 2,4,6-trimethylphenol in alcohols like methanol, using iron-based catalysts. This study provides an understanding of the role of silicon compounds in catalytic oxidation processes (Li & Liu, 2004).

Photolysis and Pyrolysis Studies

Tzeng et al. (1981) explored photolysis and pyrolysis reactions of certain silacyclobutenes in methanol, which can inform on the behavior of silicon-containing compounds under different conditions (Tzeng et al., 1981).

Protecting Group for Silicon in Synthesis

Popp et al. (2007) synthesized a series of triorganyl(2,4,6-trimethoxyphenyl)silanes to explore their use as protecting groups for silicon in chemical synthesis (Popp et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

[2-[dimethyl-(2,4,6-trimethylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OSi/c1-13-10-14(2)18(15(3)11-13)20(4,5)17-9-7-6-8-16(17)12-19/h6-11,19H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEWDPYNFNJUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C)(C)C2=CC=CC=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726229
Record name {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

947515-76-6
Record name {2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Reactant of Route 3
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol
Reactant of Route 6
Reactant of Route 6
{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.